molecular formula C20H17F2N3O2S B2681033 N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide CAS No. 1260630-21-4

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2681033
CAS No.: 1260630-21-4
M. Wt: 401.43
InChI Key: VFSDSDPOYKZLMV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative characterized by a 2,5-difluorophenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl-substituted pyrimidine ring.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-9-19(25-20(23-12)13-3-6-15(27-2)7-4-13)28-11-18(26)24-17-10-14(21)5-8-16(17)22/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDSDPOYKZLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Difluorophenyl Acetamide: The difluorophenyl acetamide can be synthesized by reacting 2,5-difluoroaniline with chloroacetyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the difluorophenyl acetamide using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.

    Amines: Formed from reduction of nitro groups.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The compound’s structural uniqueness lies in its 2,5-difluorophenyl and 4-methoxyphenyl-pyrimidine groups. Key comparisons with analogs include:

Compound Name Key Substituents Biological Activity (if reported) Reference
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenyl, pyrimidine Antimicrobial (antibacterial/fungal)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, chlorophenyl Not explicitly stated
N-(2-bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Bromophenyl, triazole, hydroxyphenyl No activity data provided

Key Observations :

  • Fluorine vs. Chlorine/Bromine Substituents : The 2,5-difluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to chlorophenyl or bromophenyl analogs, as fluorine’s electronegativity and small atomic radius reduce steric hindrance .
  • Pyrimidine vs. Benzothiazole/Triazole Cores : Pyrimidine derivatives (e.g., ) exhibit stronger antimicrobial activity than benzothiazole or triazole analogs, likely due to improved hydrogen-bonding interactions with biological targets .
Crystallographic and Conformational Differences
  • Crystal Packing: The target compound’s pyrimidine core and sulfanyl linker may adopt a planar conformation similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where dihedral angles between aromatic rings influence molecular stacking. However, the absence of intramolecular N–H⋯N hydrogen bonding (unlike ) could reduce conformational rigidity .
Pharmacological Implications
  • Antimicrobial Potential: Pyrimidine derivatives with methoxyphenyl groups () show activity against Gram-positive bacteria and fungi, suggesting the target compound may share similar mechanisms, such as disrupting cell wall synthesis or enzyme inhibition .

Research Findings and Data Gaps

  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to ’s pyrimidine derivatives, involving nucleophilic substitution at the pyrimidine sulfur atom. However, the 2,5-difluorophenyl acetamide moiety may require specialized fluorination protocols .
  • Unresolved Questions: No direct solubility or stability data are available for the target compound. Comparative IC₅₀ values against specific pathogens are needed to validate its antimicrobial efficacy relative to analogs.

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